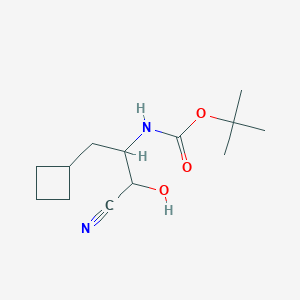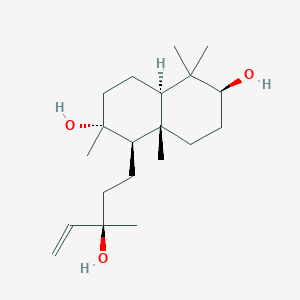
3-Hydroxysclareol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxysclareol is a natural product that has been studied for its various biological activities. It is a diterpene lactone that is derived from the plant Salvia sclarea. This compound has been found to have potential therapeutic applications in the fields of cancer, inflammation, and metabolic disorders.
Applications De Recherche Scientifique
3-Hydroxysclareol has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and metabolic disorders. In cancer research, 3-Hydroxysclareol has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Inflammation research has shown that 3-Hydroxysclareol can inhibit the production of inflammatory cytokines and reduce inflammation. In metabolic disorder research, 3-Hydroxysclareol has been found to have anti-diabetic properties and can improve glucose metabolism.
Mécanisme D'action
The mechanism of action of 3-Hydroxysclareol varies depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells through the activation of the caspase pathway and the inhibition of the PI3K/Akt pathway. In inflammation research, 3-Hydroxysclareol inhibits the production of inflammatory cytokines through the inhibition of NF-κB signaling. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism through the activation of the AMPK signaling pathway.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Hydroxysclareol vary depending on the biological activity being studied. In cancer research, 3-Hydroxysclareol induces apoptosis in cancer cells and inhibits tumor growth. In inflammation research, 3-Hydroxysclareol reduces inflammation and inhibits the production of inflammatory cytokines. In metabolic disorder research, 3-Hydroxysclareol improves glucose metabolism and reduces insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxysclareol in lab experiments include its natural origin, availability, and potential therapeutic applications. However, the limitations of using 3-Hydroxysclareol in lab experiments include its low solubility, potential toxicity, and limited research on its pharmacokinetics.
Orientations Futures
Of research on 3-Hydroxysclareol include the investigation of its pharmacokinetics, toxicity, and potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel synthesis methods and analogs of 3-Hydroxysclareol may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 3-Hydroxysclareol can be achieved through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the use of starting materials such as sclareol and various reagents to produce 3-Hydroxysclareol. Isolation from natural sources involves the extraction of the compound from the plant Salvia sclarea.
Propriétés
Numéro CAS |
132796-57-7 |
|---|---|
Nom du produit |
3-Hydroxysclareol |
Formule moléculaire |
C20H36O3 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(1R,2R,4aR,6S,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,6-diol |
InChI |
InChI=1S/C20H36O3/c1-7-18(4,22)11-8-15-19(5)12-10-16(21)17(2,3)14(19)9-13-20(15,6)23/h7,14-16,21-23H,1,8-13H2,2-6H3/t14-,15+,16-,18-,19-,20+/m0/s1 |
Clé InChI |
GHXNUBMJNAHZRP-CJEFFJQMSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C)O |
SMILES |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
SMILES canonique |
CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |
Synonymes |
3-hydroxysclareol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



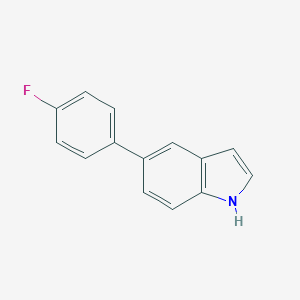
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
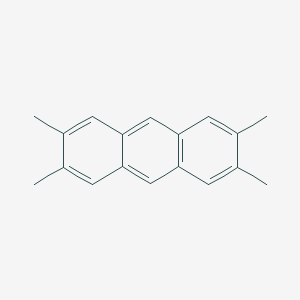
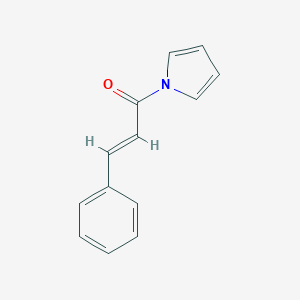
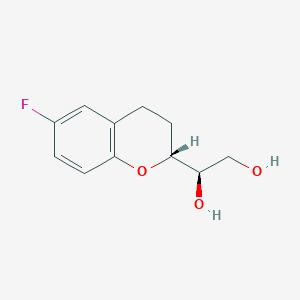
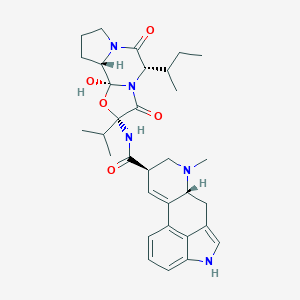
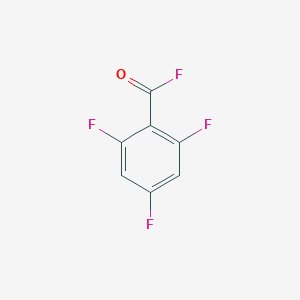
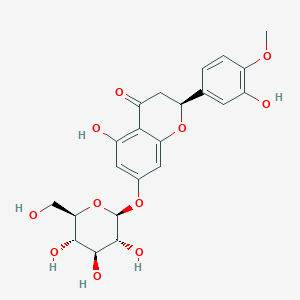
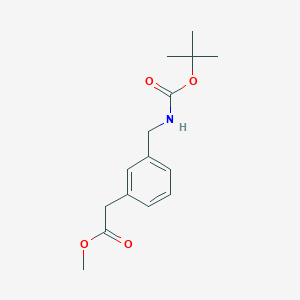
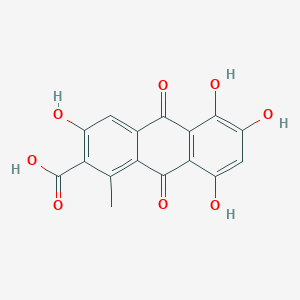
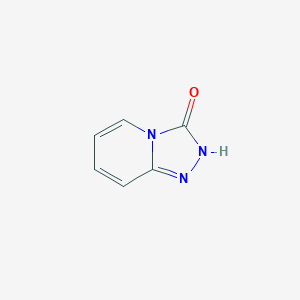
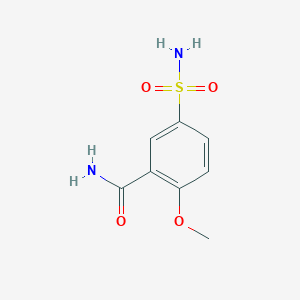
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
